tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate
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Description
“tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate” is a chemical compound . It is also known as tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate . The CAS Number of this compound is 1934550-27-2 .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “this compound” includes a carbamate group (N-CO-O) and a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Carbamates like “this compound” can participate in various chemical reactions. For instance, they can undergo C-N cross-coupling reactions .Scientific Research Applications
Synthesis and Intermediate Use
Tert-butyl carbamate derivatives are frequently synthesized as intermediates for the production of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This compound was synthesized through a series of steps, highlighting the utility of tert-butyl carbamate derivatives in synthesizing complex molecules (Zhao et al., 2017).
Pesticide Analogues
Research into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid involves tert-butyl carbamate derivatives. These studies demonstrate the synthesis of analogues to assess potential efficacy and safety of new pesticide compounds, illustrating the chemical's role in developing agricultural chemicals (Brackmann et al., 2005).
Stereoselective Synthesis
Tert-butyl carbamate derivatives are used in the stereoselective synthesis of key intermediates for pharmaceuticals. An efficient route was developed for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's utility in precise chemical synthesis tasks (Wang et al., 2017).
Organic Synthesis Methodology
Tert-butyl carbamate derivatives play a role in organic synthesis methodologies, such as the protection of hydroxyl groups or as intermediates in complex synthesis pathways. This versatility highlights the chemical's importance in facilitating various synthetic strategies in organic chemistry (Corey & Venkateswarlu, 1972).
Genotoxicity Studies
Research into the genotoxic effects of various compounds, including tert-butyl ether derivatives, provides insight into potential health risks associated with exposure. These studies are crucial for understanding the environmental and health impacts of chemical compounds (Chen et al., 2008).
Properties
IUPAC Name |
tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-7-11(15-10(9)2)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSHTPBPKDBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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